molecular formula C10H4O2 B13957768 3,7-Epoxyindeno[7,1-bc]furan CAS No. 208-45-7

3,7-Epoxyindeno[7,1-bc]furan

Cat. No.: B13957768
CAS No.: 208-45-7
M. Wt: 156.14 g/mol
InChI Key: CDOUQECIVHACLJ-UHFFFAOYSA-N
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Description

3,7-Epoxyindeno[7,1-bc]furan is a heterocyclic compound that features an indene and furan ring system fused together with an epoxy group at the 3,7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Epoxyindeno[7,1-bc]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of indene derivatives with furan moieties. The reaction conditions often require the use of catalysts such as palladium or gold to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,7-Epoxyindeno[7,1-bc]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Epoxyindeno[7,1-bc]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Epoxyindeno[7,1-bc]furan involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system combining indene and furan with an epoxy group. This structural complexity provides distinct chemical and biological properties that are not observed in simpler compounds like furan or indene .

Properties

CAS No.

208-45-7

Molecular Formula

C10H4O2

Molecular Weight

156.14 g/mol

IUPAC Name

4,8-dioxatetracyclo[5.4.1.02,6.03,9]dodeca-1,3(9),5,7(12),10-pentaene

InChI

InChI=1S/C10H4O2/c1-2-7-10-9-5(1)3-8(12-7)6(9)4-11-10/h1-4H

InChI Key

CDOUQECIVHACLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=C(C4=CO3)O2

Origin of Product

United States

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